molecular formula C7H7N3O4 B052525 Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI) CAS No. 120256-17-9

Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI)

Cat. No. B052525
M. Wt: 197.15 g/mol
InChI Key: ANKFHTYUEAPSEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI), commonly known as nitrosoglycine, is a chemical compound with the molecular formula C6H5N3O4. It is a yellow crystalline powder that is soluble in water and ethanol. Nitrosoglycine is a nitrosated derivative of glycine, an amino acid that is an essential building block of proteins. Nitrosoglycine has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Mechanism Of Action

The mechanism of action of nitrosoglycine is not fully understood, but it is believed to involve the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a key role in various physiological processes, including vasodilation, neurotransmission, and immune response. Nitrosoglycine may act as a donor of NO, which can then activate various signaling pathways in cells.

Biochemical And Physiological Effects

Nitrosoglycine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro, nitrosoglycine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria, and modulate the activity of enzymes. In vivo, nitrosoglycine has been shown to have anti-inflammatory and cardioprotective effects, as well as improve the survival rate of animals subjected to ischemia-reperfusion injury.

Advantages And Limitations For Lab Experiments

Nitrosoglycine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, and it is stable under certain conditions. However, nitrosoglycine is sensitive to light and heat, and it can decompose rapidly in the presence of certain chemicals, such as acids and bases. Therefore, careful handling and storage are required to maintain its stability and purity.

Future Directions

There are several future directions for research on nitrosoglycine. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disease. Another direction is to study its effects on plant growth and development, and its potential as a fertilizer and plant growth regulator. Additionally, further research is needed to understand the mechanism of action of nitrosoglycine and its interaction with other molecules in cells.

Synthesis Methods

Nitrosoglycine can be synthesized by nitrosating glycine with sodium nitrite in the presence of hydrochloric acid. The reaction proceeds under acidic conditions and requires careful control of the reaction parameters, such as temperature and pH. The yield of nitrosoglycine can be improved by using a two-step process, in which glycine is first converted to its N-carboxyanhydride derivative, which is then nitrosated to form nitrosoglycine.

Scientific Research Applications

Nitrosoglycine has been studied for its potential applications in various scientific fields. In medicine, nitrosoglycine has been investigated as a potential therapeutic agent for a range of conditions, including cancer, inflammation, and cardiovascular disease. In agriculture, nitrosoglycine has been studied as a potential fertilizer and plant growth regulator. In environmental science, nitrosoglycine has been investigated as a potential source of nitrogen oxide emissions in the atmosphere.

properties

CAS RN

120256-17-9

Product Name

Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso-(9CI)

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

2-[nitroso-(4-oxo-1H-pyridin-3-yl)amino]acetic acid

InChI

InChI=1S/C7H7N3O4/c11-6-1-2-8-3-5(6)10(9-14)4-7(12)13/h1-3H,4H2,(H,8,11)(H,12,13)

InChI Key

ANKFHTYUEAPSEB-UHFFFAOYSA-N

SMILES

C1=CNC=C(C1=O)N(CC(=O)O)N=O

Canonical SMILES

C1=CNC=C(C1=O)N(CC(=O)O)N=O

synonyms

Glycine, N-(4-hydroxy-3-pyridinyl)-N-nitroso- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.